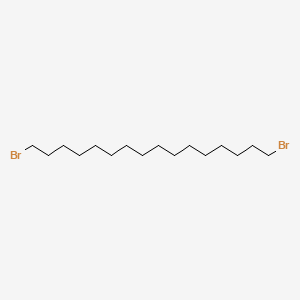

1,16-Dibromohexadecane

説明

Historical Context and Evolution of Research on Long-Chain α,ω-Dibromoalkanes

The study of α,ω-dihaloalkanes, long-chain molecules with halogen atoms at their termini, has been a subject of interest in organic chemistry for many decades. Initially, research focused on their synthesis and fundamental reactivity. These compounds were recognized early on for their potential in forming long-chain polymers and macrocycles through reactions with various nucleophiles. nasa.gov The reactivity of these compounds, such as 1,4-dibromobutene, was noted to be high. nasa.gov

Over time, the focus of research evolved from simple polymerization reactions to more complex and controlled synthetic applications. The development of advanced analytical and purification techniques allowed for the synthesis and characterization of more sophisticated molecular architectures. Research into the reactions of N,N,N',N'-tetramethyl-α,ω-diaminoalkanes with α,ω-dihaloalkanes, for instance, contributed to the understanding of polycation formation. vt.edu The reactions of 1,4-bis(tetrazole)benzenes with various long-chain α,ω-dibromoalkanes have been explored to create pendant alkyl halide derivatives, leading to the formation of different isomers. tudublin.ie This evolution has positioned long-chain α,ω-dibromoalkanes, including 1,16-dibromohexadecane, as indispensable tools in modern synthetic chemistry.

Significance of this compound as a Bifunctional Organic Intermediate in Advanced Synthetic Methodologies

The bifunctional nature of this compound, with reactive bromine atoms at both ends of a long, flexible alkyl chain, makes it a prime intermediate for creating a diverse array of chemical structures. Its dual reactivity is fundamental to its utility in crosslinking and polymerization.

A significant application is in the synthesis of polymers with specific properties. It is used as a monomer in polycondensation reactions to produce materials such as polyesters and polyamides. magtech.com.cn For instance, it has been used to prepare sulfur-containing polymers based on a polyethylene (B3416737) skeleton through nucleophilic substitution reactions. google.com In the field of materials science, it is a key reagent for producing polymerized ionic liquids (PILs), where it forms the long alkyl spacer between imidazolium (B1220033) groups, influencing the material's properties for applications like shockwave energy dissipation. amazonaws.com

Furthermore, this compound is employed in the construction of complex molecular architectures. It serves as a linker in the synthesis of planar-chiral paracyclophanes, which are valuable as chiral frameworks for functional materials. nii.ac.jp It is also used to synthesize bis-isoquinolinium compounds like Hedaquinium chloride, where it acts as the alkylating agent that connects two isoquinoline (B145761) units. In the development of potential therapeutics, it has been used as a linker to create mitochondria-targeted versions of existing drugs, such as hydroxyurea (B1673989), by connecting the drug to a triphenylphosphonium cation. nih.gov The synthesis of liquid crystalline polyethers has also been achieved using this compound, where the long alkyl chain influences the mesomorphic properties of the final polymer. researchgate.netresearchgate.net

Broad Research Domains and Emerging Applications of this compound

The utility of this compound extends across several major research domains, primarily centered on materials science, polymer chemistry, and supramolecular chemistry. Its role as a long-chain linker is fundamental to creating materials with tailored properties.

In materials science , it is used to synthesize novel polymers and functional materials. For example, it is a component in the creation of sulfur-rich polymers that can exhibit properties ranging from thermoplastics to elastomers. nih.gov It is also used in the preparation of main-chain polymers based on rufigallol, which display columnar mesophases. tandfonline.com The compound is also integral to the synthesis of 1,16-hexadecanediol (B1329467), a raw material for producing polyesters, polyurethanes, and lubricants. ontosight.ai

In polymer chemistry , this compound is a monomer for creating various polymer types. It reacts with vinyl pyridine (B92270) to form polyquaternary, water-insoluble, cross-linked materials. nasa.gov Its reaction with sodium sulfide (B99878) yields sulfur-containing polymers with a polyethylene-like backbone. google.com

An emerging area of application is in supramolecular chemistry and nanotechnology . The long alkyl chain of this compound is ideal for creating amphiphilic structures and linkers in complex assemblies. It has been used in the synthesis of bolaamphiphiles and in the functionalization of nanoparticles. unibo.itohsu.edu Furthermore, it is employed in the synthesis of dicationic cholinium-based ionic liquids that have been studied as potential acetylcholinesterase inhibitors. acs.org Its use in creating linkers for sodium channel drugs also highlights its potential in medicinal chemistry research. google.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,16-Hexadecanediol |

| 1,4-bis(tetrazole)benzenes |

| 1,4-Dibromobutane |

| Acetylthiocholine iodide |

| Bromoacetaldehyde |

| Bromoethanol |

| Hedaquinium chloride |

| Hydroxyurea |

| Imidazole (B134444) |

| Isoquinoline |

| N,N,N',N'-Tetramethyl-α,ω-diaminoalkanes |

| Paracyclophanes |

| Potassium carbonate |

| Rufigallol |

| Sodium sulfide |

| Triphenylphosphine (B44618) |

Structure

3D Structure

特性

IUPAC Name |

1,16-dibromohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Br2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFBUFWEFKVFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334576 | |

| Record name | 1,16-Dibromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45223-18-5 | |

| Record name | 1,16-Dibromohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,16 Dibromohexadecane and Precursors

Direct Bromination of 1,16-Hexadecanediol (B1329467)

The primary precursor for the synthesis of 1,16-Dibromohexadecane is 1,16-Hexadecanediol. The conversion is typically achieved through direct bromination, where the hydroxyl groups at both ends of the alkane chain are substituted with bromine atoms. Two prominent methods for this transformation are detailed below.

Phosphorus Tribromide (PBr₃) Mediated Bromination

The use of phosphorus tribromide (PBr₃) is a common and effective method for converting primary alcohols to alkyl bromides. commonorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. commonorganicchemistry.commasterorganicchemistry.com In the initial step, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated alkyl phosphite (B83602) intermediate, activating the hydroxyl group into a good leaving group. The displaced bromide ion then attacks the carbon atom bonded to the activated oxygen in an SN2 fashion, resulting in the formation of the alkyl bromide and the byproduct HO-PBr₂. masterorganicchemistry.com This process can repeat, utilizing the remaining bromine atoms on the phosphorus reagent. masterorganicchemistry.com

The synthesis of this compound from 1,16-Hexadecanediol using PBr₃ has been documented with specific reaction parameters. In a typical procedure, a solution of 1,16-Hexadecanediol is prepared in a suitable solvent, such as chloroform. guidechem.comcollectionscanada.ca To this solution, phosphorus tribromide is added, often dropwise, at an elevated temperature to control the initial reaction rate. guidechem.comcollectionscanada.ca Following the addition, the mixture is heated to reflux for an extended period to ensure the complete conversion of both hydroxyl groups. guidechem.comcollectionscanada.ca

A specific example outlines the reaction of 14 mmol of 1,16-Hexadecanediol with 19 mmol of phosphorus tribromide, indicating a molar excess of the brominating agent to drive the reaction to completion. guidechem.comcollectionscanada.ca

Table 1: Reaction Conditions for PBr₃ Mediated Bromination of 1,16-Hexadecanediol

| Parameter | Value | Source(s) |

|---|---|---|

| Reactant 1 | 1,16-Hexadecanediol (14 mmol) | guidechem.com, collectionscanada.ca |

| Reactant 2 | Phosphorus Tribromide (19 mmol) | guidechem.com, collectionscanada.ca |

| Solvent | Chloroform (50 mL) | guidechem.com, collectionscanada.ca |

| Initial Temperature | 60 °C (during PBr₃ addition) | guidechem.com, collectionscanada.ca |

| Reaction Temperature | Reflux | guidechem.com, collectionscanada.ca |

| Reaction Time | 48 hours | guidechem.com, collectionscanada.ca |

Following the reflux period, a multi-step work-up and purification process is necessary to isolate the pure this compound. The organic phase is first washed with water and then neutralized with a sodium carbonate solution. guidechem.comcollectionscanada.ca The solvents are subsequently removed by rotary evaporation. The resulting residue is dissolved in acetone (B3395972) to precipitate inorganic sodium salts, which are then removed by filtration. guidechem.comcollectionscanada.ca

After concentrating the acetone solution via rotary evaporation, the crude product is recovered by precipitation in water and filtration. guidechem.comcollectionscanada.ca For final purification and to remove any remaining starting material or the mono-brominated intermediate (16-bromohexadecanol), column chromatography is employed. guidechem.comcollectionscanada.ca An eluent system of hexane/ethyl acetate (B1210297) (97/3 v/v) is used, and the fractions are monitored by thin-layer chromatography (TLC). guidechem.comcollectionscanada.ca This procedure yields the final product as a white crystalline solid with a reported yield of 58%. guidechem.comcollectionscanada.ca

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃) System

The combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄), provides a mild method for converting alcohols to alkyl halides, known as the Appel reaction. organic-chemistry.orgwikipedia.org This reaction is advantageous for substrates sensitive to acidic or harsh conditions. alfa-chemistry.com

The mechanism of the Appel reaction begins with the activation of triphenylphosphine by CBr₄ to form a phosphonium (B103445) salt intermediate. organic-chemistry.orgnrochemistry.com The alcohol then deprotonates, and the resulting alkoxide attacks the phosphorus atom, creating an oxyphosphonium intermediate. This step transforms the hydroxyl group into an excellent leaving group. organic-chemistry.orgwikipedia.orgnrochemistry.com Finally, the bromide ion performs an SN2 displacement on the carbon atom, yielding the alkyl bromide and triphenylphosphine oxide as a byproduct. wikipedia.orgnrochemistry.com The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. wikipedia.org

For primary and secondary alcohols, the reaction proceeds with inversion of configuration. organic-chemistry.orgnrochemistry.com When applying this reaction to diols, there can be challenges. For long-chain terminal diols, yields can be modest (around 40%), potentially due to competing intramolecular reactions where the second hydroxyl group attacks the oxyphosphonium intermediate. researchgate.net To favor the desired halide formation, increasing the concentration of the bromide nucleophile by adding a salt like lithium bromide (LiBr) has been suggested as a way to potentially improve the yield. researchgate.net

General conditions often involve dissolving the alcohol in an anhydrous solvent like dichloromethane (B109758) (DCM) and cooling the solution before adding CBr₄ and PPh₃. nrochemistry.com

Table 2: General Parameters for the Appel Reaction

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactant 1 | Alcohol (1.0 equiv) | nrochemistry.com |

| Reactant 2 | Carbon Tetrabromide (CBr₄) (1.3 equiv) | nrochemistry.com |

| Reactant 3 | Triphenylphosphine (PPh₃) (1.5 equiv) | nrochemistry.com |

| Solvent | Anhydrous Dichloromethane (DCM) | nrochemistry.com |

| Temperature | 0 °C | nrochemistry.com |

| Atmosphere | Nitrogen | nrochemistry.com |

The work-up for the Appel reaction aims to separate the desired alkyl halide from the triphenylphosphine oxide byproduct and any unreacted reagents. A common procedure involves concentrating the reaction mixture under reduced pressure after the reaction is complete. nrochemistry.com The resulting residue is then subjected to purification. nrochemistry.com

Flash column chromatography is a frequently used technique to isolate the product. nrochemistry.comresearchgate.net An alternative work-up involves adding a nonpolar solvent like pentane (B18724) to the cooled reaction mixture to precipitate the triphenylphosphine oxide, which can then be removed by filtration. blogspot.com The filtrate, containing the product, is then concentrated by rotary evaporation, and the residue can be further purified, for instance, by distillation. blogspot.com In some cases, a sequence of eluents in flash chromatography, such as pentane, diethyl ether, and a dichloromethane/ethanol mixture, is used for effective purification. researchgate.net

N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) System in Anhydrous Solvents

A prevalent method for the direct synthesis of this compound involves the bromination of 1,16-hexadecanediol using a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃). This reaction, a variation of the Appel reaction, is typically conducted in anhydrous aprotic solvents to prevent side reactions. The system efficiently converts the terminal hydroxyl groups of the diol to bromide groups.

The reaction proceeds by the formation of an oxyphosphonium salt intermediate from the alcohol and the PPh₃/NBS reagent. The bromide ion, generated from NBS, then acts as a nucleophile, displacing the activated hydroxyl group to form the alkyl bromide. Triphenylphosphine oxide is a significant byproduct of this reaction.

Several research reports detail specific conditions for this conversion, highlighting the impact of solvent and temperature on reaction outcomes. Anhydrous tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used solvents. figshare.comfu-berlin.de For instance, one procedure involves dissolving 1,16-hexadecanediol in anhydrous THF, cooling the solution to -10 °C, and then adding PPh₃ and NBS. amazonaws.com The reaction is stirred for a short period at low temperature before being allowed to warm to room temperature and stirred for several hours, yielding the product in high purity after extraction and chromatography. amazonaws.com Another variation uses THF as a solvent and heats the reaction mixture to 60 °C for several hours. scribd.comamazonaws.comnih.gov Yields for this method have been reported across a wide range, from 55% to as high as 99%, indicating sensitivity to specific reaction parameters. figshare.comamazonaws.com

| Starting Material | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,16-Hexadecanediol | Anhydrous THF | Cool to -10°C, add reagents, warm to RT, stir 5h | 99% | amazonaws.com |

| 1,16-Hexadecanediol | Anhydrous THF | Add reagents at 0°C, warm to RT, heat at 60°C for 3.5h | Not specified | amazonaws.com |

| 1,16-Hexadecanediol | Anhydrous THF | Add PPh₃ to NBS at 273 K, add diol, heat to 328 K for 2.5h | 55% | figshare.com |

| 1,16-Hexadecanediol | Anhydrous DMF | Cool to -10°C, add reagents, stir overnight while warming to RT | Not specified | fu-berlin.de |

Indirect Synthetic Routes to this compound

Indirect routes offer alternative pathways to this compound, often starting from precursors that are already functionalized with one bromide group or from dicarboxylic acids.

Conversion from 16-Bromohexadecan-1-ol and Related Halogenated Alcohols

This compound can be synthesized from 16-bromohexadecan-1-ol. This precursor, a bifunctional molecule with both a hydroxyl and a bromide group, allows for the selective conversion of the alcohol function to a second bromide. A reported method for this transformation utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in an anhydrous dichloromethane (DCM) solvent under an argon atmosphere. unibo.it In this procedure, the alcohol is added to a solution of PPh₃ and CBr₄, and the reaction is stirred overnight. The product precipitates from the solution and can be isolated by filtration. unibo.it

The synthesis of the starting material, 16-bromohexadecan-1-ol, can be accomplished by the reduction of 16-bromohexadecanoic acid using a borane-tetrahydrofuran (B86392) complex (BH₃/THF).

| Starting Material | Reagents | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| 16-Bromohexadecan-1-ol | PPh₃, CBr₄ | Anhydrous DCM | Stirred overnight at RT | unibo.it |

Derivatization from Hexadecanedioic Acid and its Esters

Hexadecanedioic acid serves as another key precursor for the synthesis of this compound. One documented route involves a multi-step process. First, hexadecanedioic acid is converted to its corresponding dimethyl ester, dimethyl hexadecanedioate, by reacting it with thionyl chloride in methanol. nii.ac.jp The resulting diester is then reduced to the corresponding diol, 1,16-hexadecanediol. This diol can subsequently be converted to this compound using established bromination methods, such as the NBS/PPh₃ system described previously. scribd.comnii.ac.jp

An alternative derivatization from hexadecanedioic acid bypasses the isolation of the diol intermediate. The diacid is first converted to hexadecane-1,16-diyl ditoluene-4-sulfonate. This ditosylate is then treated with lithium bromide (LiBr) in acetone. The resulting suspension is stirred for 24 hours, leading to a nucleophilic substitution of the tosylate groups by bromide ions to yield this compound. nii.ac.jp

Yield Optimization and Scalability Considerations in this compound Synthesis

The optimization of yield and the scalability of the synthesis are critical for the practical application of this compound. The direct bromination of 1,16-hexadecanediol with NBS and PPh₃ shows significant variability in reported yields, ranging from 55% to 99%. figshare.comamazonaws.com This wide range underscores the importance of reaction conditions. High yields (99%) have been achieved by carefully controlling the temperature, starting the reaction at -10 °C before allowing it to proceed at room temperature. amazonaws.com In contrast, procedures involving heating the reaction mixture have reported lower yields. figshare.com The use of highly pure, anhydrous reagents and solvents is also crucial to minimize side reactions and maximize product formation. uzhnu.edu.ua

The scalability of these reactions is an important consideration for industrial applications. The purification of the final product, which often involves column chromatography to remove triphenylphosphine oxide, can be a limiting factor for large-scale synthesis. figshare.comamazonaws.com However, the high yield reported under optimized conditions suggests that the NBS/PPh₃ route can be efficient. amazonaws.com

Advanced Organic Transformations and Reaction Mechanisms Involving 1,16 Dibromohexadecane

Nucleophilic Substitution Reactions at Terminal Bromine Centers

The electron-withdrawing nature of the bromine atoms makes the terminal carbon atoms of 1,16-dibromohexadecane susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a diverse array of compounds.

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. The long hydrocarbon chain of this compound makes it an ideal spacer for the synthesis of these compounds. One synthetic approach involves the N-alkylation of pyrrole (B145914) derivatives.

In a typical reaction, this compound is reacted with two equivalents of a pyrrole derivative, such as 2,5-dimethylpyrrole, in the presence of a base. The nitrogen atom of the pyrrole ring acts as a nucleophile, displacing the bromide ions in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a bis-pyrrole compound, which can then be further functionalized to create the desired Gemini surfactant. A closely related synthesis of 2,2′,5,5′-Tetramethyl-1,1′-(hexane-1,6-diyl)di-1H-pyrrole has been reported, providing a clear precedent for this type of transformation. researchgate.net The reaction proceeds as follows:

Reaction Scheme:

Step 1: Deprotonation of 2,5-dimethylpyrrole by a suitable base (e.g., NaH) to form the pyrrolide anion. Step 2: Nucleophilic attack of the pyrrolide anion on one of the terminal carbons of this compound, displacing a bromide ion. Step 3: A second nucleophilic attack by another pyrrolide anion on the other terminal carbon, displacing the second bromide ion to yield the final product.

| Reactant | Role | Stoichiometry |

| This compound | Electrophile / Spacer | 1 equivalent |

| 2,5-Dimethylpyrrole | Nucleophile | 2 equivalents |

| Sodium Hydride (NaH) | Base | 2 equivalents |

| Tetrahydrofuran (B95107) (THF) | Solvent | - |

This synthetic strategy allows for the introduction of various functionalities into the Gemini surfactant structure by using appropriately substituted pyrrole derivatives.

The bifunctionality of this compound makes it a valuable building block for the synthesis of macrocycles and polymers.

Macrocycle Synthesis:

Macrocycles can be formed through intramolecular cyclization or by reacting this compound with another bifunctional molecule under high dilution conditions, which favor intramolecular reactions over intermolecular polymerization. For example, the reaction of this compound with a dithiol, such as hexane-1,6-dithiol, in the presence of a base can lead to the formation of a large-ring dithia-cyclophane. beilstein-journals.org

Reaction Data:

| Reactant 1 | Reactant 2 | Product Type | Key Condition |

| This compound | Hexane-1,6-dithiol | Dithia-cyclophane | High Dilution |

Polymer Synthesis:

Polycondensation reactions involving this compound and a diamine or a diol can produce long-chain polymers. For instance, the reaction with an aromatic diamine, such as p-phenylenediamine, would yield a polyamine with the hexadecane (B31444) units acting as flexible spacers between the rigid aromatic groups. researchgate.netrsc.org

Thioacetate (B1230152) derivatives can be prepared via the nucleophilic substitution of a bromide with a thioacetate anion. To synthesize a mono-substituted derivative like 16-bromohexadecanethioacetate, the reaction stoichiometry must be carefully controlled. By using an equimolar amount of potassium thioacetate, it is possible to favor the substitution at only one of the bromine centers.

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the dissolution of the potassium thioacetate and promote the SN2 mechanism.

Reaction Details:

| Reactant | Reagent | Product | Solvent |

| This compound | Potassium Thioacetate | 16-bromohexadecanethioacetate | Acetone |

This monosubstituted product can then be used in subsequent reactions, for example, the formation of a thiol, which can be a key intermediate in the synthesis of self-assembled monolayers or other sulfur-containing compounds.

The reaction of this compound with two equivalents of triphenylphosphine (B44618) results in the formation of a dicationic phosphonium (B103445) salt, specifically 1,16-bis(triphenylphosphonium)hexadecane dibromide. This reaction is a classic example of quaternization of a phosphine.

Synthetic Overview:

| Reactant | Reagent | Product |

| This compound | Triphenylphosphine | 1,16-bis(triphenylphosphonium)hexadecane dibromide |

These triphenylphosphonium (TPP) cations are of significant interest in the development of targeted drug delivery systems. wikipedia.org The lipophilic nature and positive charge of the TPP moiety facilitate the accumulation of molecules to which they are attached within mitochondria. researchgate.netnih.govnih.govrsc.org This is due to the large negative membrane potential of the inner mitochondrial membrane. By tethering a therapeutic agent to a TPP-containing molecule, it is possible to selectively deliver the drug to the mitochondria of cancer cells, thereby increasing its efficacy and reducing systemic toxicity. wikipedia.orgnih.gov

Multibinding compounds, or bivalent ligands, are molecules that contain two pharmacophores connected by a linker. rsc.org This design can lead to a significant increase in binding affinity and selectivity for a biological target compared to the corresponding monovalent ligands. The hexadecane chain of this compound provides a long and flexible linker, which is often desirable in the design of bivalent ligands to allow the two pharmacophores to simultaneously engage their binding sites.

The synthesis of such a compound would involve the reaction of this compound with two equivalents of a molecule containing a nucleophilic group and the desired pharmacophore. For example, a phenol-containing drug could be deprotonated to form a phenoxide, which would then displace the bromide ions on this compound.

Design Parameters for Bivalent Ligands:

| Parameter | Role of this compound | Desired Outcome |

| Linker Length | Provides a ~20 Å spacer | Optimal for bridging two receptor sites |

| Linker Flexibility | Allows conformational freedom | Facilitates simultaneous binding |

Coupling Reactions and Formation of Carbon-Carbon Bonds

Beyond nucleophilic substitution, this compound can participate in coupling reactions to form new carbon-carbon bonds, leading to the synthesis of long-chain alkanes, substituted alkanes, and polymers.

One of the oldest methods for forming carbon-carbon bonds is the Wurtz reaction, which involves the reductive coupling of two alkyl halides in the presence of sodium metal. chemrxiv.org The intramolecular Wurtz reaction of this compound would, in principle, lead to the formation of cyclohexadecane, a 16-membered ring, although yields for the formation of large rings via this method can be low due to competing intermolecular reactions. rsc.orgchemrxiv.org

A more modern and versatile approach is the Kumada coupling, a cross-coupling reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. beilstein-journals.orgwikipedia.orgorganic-chemistry.org To utilize this compound in a Kumada coupling, it would first be converted to a di-Grignard reagent, hexadecane-1,16-diylbis(magnesium bromide), by reacting it with magnesium metal. This di-Grignard reagent could then be coupled with two equivalents of an aryl or vinyl halide to form a disubstituted hexadecane. nih.gov

Comparison of Coupling Reactions:

| Reaction | Reagents | Catalyst | Product Type |

| Wurtz (intramolecular) | Sodium | None | Cycloalkane |

| Kumada Coupling | Grignard Reagent, Aryl/Vinyl Halide | Ni or Pd | Disubstituted Alkane |

These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of hydrocarbon-based structures.

Synthesis of Long-Chain Bis-Imidazolium Salts for Polymerized Ionic Liquids

This compound serves as a key building block in the synthesis of long-chain bis-imidazolium salts, which are the monomers for creating main-chain polymerized ionic liquids (PILs). The synthesis is typically a direct quaternization reaction, a type of nucleophilic substitution, where the nitrogen atoms of two imidazole-containing molecules attack the electrophilic carbon atoms attached to the bromine atoms.

The general reaction involves treating this compound with two equivalents of an N-substituted imidazole (B134444), such as 1-methylimidazole. The long C16 alkyl chain of the dibromoalkane becomes the flexible spacer connecting the two imidazolium (B1220033) cationic centers. This process results in the formation of a symmetrical dicationic salt, with bromide ions as the counter-anions.

A typical reaction pathway is as follows:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of the imidazole ring attacks one of the primary carbon atoms bearing a bromine atom. This is an SN2 (bimolecular nucleophilic substitution) reaction.

Step 2: Formation of Monocation: The carbon-bromine bond breaks, and the bromide ion leaves, resulting in the formation of a mono-imidazolium salt intermediate.

Step 3: Second Nucleophilic Attack: A second imidazole molecule attacks the remaining brominated carbon at the other end of the hexadecane chain, again via an SN2 mechanism.

Step 4: Formation of Dication: The second bromide ion is displaced, yielding the final bis-imidazolium salt.

These resulting monomers can then undergo polymerization to form PILs, where the imidazolium moieties are integral parts of the polymer backbone. These materials are investigated for various applications, including as electrolytes in solid-state batteries and as functional membranes, due to their unique combination of ionic conductivity and polymeric properties.

Table 1: Reaction Data for Bis-Imidazolium Salt Synthesis This table is representative of a typical synthesis.

| Reactant | Role | Stoichiometric Ratio | Typical Solvent | Reaction Condition |

|---|---|---|---|---|

| This compound | Alkylating Agent / Spacer | 1 | Acetonitrile or Toluene | Heated under reflux |

| 1-Methylimidazole | Nucleophile | 2.2 (slight excess) | Acetonitrile or Toluene | Heated under reflux |

Application in the Construction of Planar-Chiral Paracyclophanes

Planar-chiral [2.2]paracyclophanes are strained molecules consisting of two benzene (B151609) rings held in close proximity by two ethylene (B1197577) bridges. scispace.combeilstein-journals.org Their unique three-dimensional structure results in planar chirality, making them valuable as scaffolds in asymmetric synthesis and materials science. beilstein-journals.orgnih.gov

The synthesis of the common [2.2]paracyclophane core typically does not involve long-chain dihalides like this compound. Classic synthetic routes often rely on methods like the Wurtz coupling of dihalomethyl aromatics or the pyrolysis of p-xylene. scispace.com These methods are designed to create the short, strained two-carbon bridges that define [2.2]paracyclophanes.

Theoretically, a long, flexible α,ω-dihaloalkane such as this compound could be used to create larger, less-strained [n.n]paracyclophanes, where 'n' represents the number of atoms in the bridging chain. In such a synthesis, this compound could serve as the linker in a cyclization reaction between two aromatic units. However, the significant length and flexibility of the sixteen-carbon chain would lead to the formation of a [16.16]paracyclophane. These larger cyclophanes lack the significant ring strain and close transannular interactions that are characteristic of [2.2]paracyclophanes and are fundamental to their planar chirality and reactivity. scispace.com Therefore, while this compound is a viable linker for constructing macrocycles, it is not a suitable precursor for the synthesis of the structurally rigid and planar-chiral [2.2]paracyclophane systems.

Elimination Reactions and Olefin Formation (General Mechanistic Principles)

This compound, as a primary alkyl halide, can undergo elimination reactions to form alkenes, typically in the presence of a strong, sterically hindered base. The two primary mechanisms for elimination are the E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways.

E2 Mechanism: The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond forms. The rate of the E2 reaction is second-order, depending on the concentration of both the alkyl halide and the base. crunchchemistry.co.uk For this compound, a strong, bulky base such as potassium tert-butoxide (t-BuOK) would favor the E2 pathway over the competing SN2 substitution reaction. Due to the primary nature of the substrate, the E2 reaction is generally less favored than SN2 unless a sterically hindered base is used.

E1 Mechanism: The E1 reaction is a two-step process that begins with the slow, rate-determining step of the carbon-bromine bond breaking to form a carbocation intermediate. studymind.co.uk In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. However, the E1 mechanism is highly unlikely for this compound because it would require the formation of a very unstable primary carbocation. studymind.co.ukncert.nic.in E1 reactions are characteristic of tertiary and, to a lesser extent, secondary alkyl halides.

Given that this compound has two equivalent primary bromide groups, elimination can potentially occur at either end of the molecule, or at both ends if a sufficient excess of base is used, leading to the formation of a diene.

Table 2: Comparison of E1 and E2 Elimination Mechanisms for a Primary Bromoalkane

| Feature | E2 Mechanism | E1 Mechanism |

|---|---|---|

| Substrate | Favored by 1°, 2°, 3° | Favored by 3°, 2°; Not observed for 1° |

| Kinetics | Second-order (Rate = k[RX][Base]) | First-order (Rate = k[RX]) |

| Mechanism | One-step (concerted) | Two-steps |

| Intermediate | None (transition state only) | Carbocation |

| Base Requirement | Requires a strong base | Favored by weak bases |

| Relevance to this compound | Possible with a strong, hindered base | Highly improbable due to primary carbocation instability |

Mechanistic Studies of Bromine Reactivity in Long-Chain Aliphatic Compounds

The reactivity of the bromine atoms in this compound is governed by the nature of the primary carbon-bromine (C-Br) bond. This bond is polar, with the more electronegative bromine atom pulling electron density from the carbon atom, resulting in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. libretexts.org This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

The key factors influencing the reactivity are:

Bond Strength: The C-Br bond has a bond enthalpy of approximately 290 kJ/mol. savemyexams.com While stronger than a C-I bond, it is significantly weaker than C-Cl or C-F bonds, making bromoalkanes moderately reactive. savemyexams.com Reactions involving this compound typically proceed by breaking this C-Br bond.

Reaction Mechanism: As a primary haloalkane, this compound overwhelmingly favors the SN2 mechanism for nucleophilic substitution. crunchchemistry.co.uksavemyexams.com This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center in a single, concerted step. The long aliphatic chain does not present significant steric hindrance at the terminal electrophilic carbons, allowing for efficient SN2 reactions.

Independent Reactivity: The two bromine atoms are separated by a long and flexible fourteen-carbon methylene (B1212753) chain. This separation means that the reactivity of one C-Br bond is largely independent of the other. There is no significant electronic or steric influence transmitted across the chain. Consequently, the compound can react stepwise, allowing for the synthesis of asymmetrical products by first substituting one bromine and then reacting the second with a different nucleophile. It can also react with two equivalents of the same nucleophile to form symmetrical products, as seen in the synthesis of bis-imidazolium salts.

Mechanistic studies focus on the competition between substitution (SN2) and elimination (E2). The outcome is primarily determined by the nature of the attacking species: strong, non-bulky nucleophiles (e.g., CN⁻, I⁻) favor substitution, whereas strong, sterically hindered bases (e.g., t-BuOK) favor elimination. libretexts.org

Applications of 1,16 Dibromohexadecane in Material Science and Polymer Chemistry

Crosslinking Agent for Polymer Synthesis and Modification

The bifunctional nature of 1,16-dibromohexadecane makes it a suitable crosslinking agent for the synthesis and modification of polymers. Crosslinking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming a three-dimensional network structure. The long, flexible hexadecamethylene chain of this compound can introduce significant flexibility into the polymer network.

In the synthesis of crosslinked polymers, this compound can react with nucleophilic functional groups on polymer chains, such as amines or carboxylates, to form covalent bonds that link the chains together. For instance, it can be employed in the preparation of crosslinked polyurethanes. In this context, the bromine end groups can be converted to hydroxyl groups to form 1,16-hexadecanediol (B1329467), which can then act as a chain extender or crosslinker by reacting with diisocyanates. Alternatively, the dibromo-compound can be used to crosslink pre-polymers containing amine groups.

The length of the crosslinking agent plays a significant role in the properties of the resulting polymer network. The sixteen-carbon chain of this compound provides a considerable distance between crosslink points, which can lead to a lower crosslinking density and increased elasticity compared to shorter-chain crosslinkers. This is particularly advantageous in applications requiring flexible and resilient materials.

| Property | Effect of Long-Chain Crosslinker (e.g., this compound) |

| Crosslink Density | Decreased |

| Flexibility/Elasticity | Increased |

| Tensile Strength | Potentially decreased compared to rigid crosslinkers |

| Swelling Ratio | Increased |

Precursor for Dendrimer and Supramolecular Polymer Construction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their synthesis often involves the use of bifunctional linkers to connect branching units. This compound can serve as a long, flexible linker in the construction of dendrimer cores or in the extension of dendritic branches. For example, in the divergent synthesis of polyamide dendrimers, a central core molecule can be reacted with a molecule like this compound, followed by reaction with a branching monomer containing amine groups. The long alkyl chain would create a more open and flexible dendritic structure.

Supramolecular polymers are polymeric arrays of monomeric units held together by non-covalent interactions, such as hydrogen bonding, metal coordination, or host-guest interactions. The flexible and hydrophobic hexadecamethylene chain of this compound makes it an interesting component for the design of monomers for supramolecular polymerization. For instance, by functionalizing the ends of this compound with recognition motifs, such as those for host-guest complexation, it can be used to create linear supramolecular polymers. The long alkyl chain can influence the self-assembly process through van der Waals interactions and by providing conformational flexibility.

Synthesis of Liquid Crystalline Polyethers and Mesomorphic Materials

Thermotropic liquid crystalline polymers are materials that exhibit liquid crystalline properties in a specific temperature range. These materials often consist of rigid mesogenic units connected by flexible spacers. The length and flexibility of the spacer group are critical in determining the thermal properties and the type of liquid crystalline phase formed.

The hexadecamethylene chain of this compound is an ideal candidate for a flexible spacer in the synthesis of liquid crystalline polyethers and polyesters. By reacting this compound with dihydroxy-functionalized mesogenic units, such as those based on biphenyl (B1667301) or azobenzene, liquid crystalline polyethers can be synthesized. The long, flexible C16 spacer decouples the motion of the polymer backbone from the rigid mesogenic units, allowing them to self-organize into ordered liquid crystalline phases.

The "odd-even" effect is a well-known phenomenon in liquid crystal chemistry, where the number of atoms in the flexible spacer influences the transition temperatures of the material. Generally, spacers with an even number of methylene (B1212753) units, such as the hexadecamethylene spacer from this compound, tend to result in higher melting and clearing temperatures compared to adjacent spacers with an odd number of methylene units.

| Spacer Length (Number of Methylene Units) | Typical Effect on Transition Temperatures |

| Short (e.g., 2-4) | High transition temperatures, potentially no mesophase |

| Medium (e.g., 6-12) | Lower transition temperatures, broader mesophase range |

| Long (e.g., 16) | Further decrease in transition temperatures, potential for higher-order smectic phases |

Development of Bolaamphiphiles for Membrane and Vesicle Research

Bolaamphiphiles are amphiphilic molecules that have hydrophilic head groups at both ends of a hydrophobic chain. This unique structure allows them to span a lipid bilayer, forming stable monolayer membranes and vesicles. These structures are of great interest in drug delivery, gene therapy, and as models for biological membranes.

This compound is an excellent starting material for the synthesis of symmetrical bolaamphiphiles. The terminal bromine atoms can be substituted with various hydrophilic head groups through nucleophilic substitution reactions. For example, reaction with tertiary amines can yield cationic bolaamphiphiles with quaternary ammonium (B1175870) head groups. Reaction with thiols bearing hydroxyl or carboxyl groups can lead to non-ionic or anionic bolaamphiphiles.

The long C16 hydrophobic chain of bolaamphiphiles derived from this compound is well-suited to span the thickness of a typical lipid bilayer. The nature of the headgroup and the length of the hydrophobic chain are key factors that determine the aggregation behavior of bolaamphiphiles in aqueous solution, leading to the formation of micelles, nanotubes, or vesicles.

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and the functionalization of nanomaterials are crucial for a wide range of applications, including sensors, catalysis, and biomedical devices. This compound can be used to create bifunctional self-assembled monolayers (SAMs) on various substrates. For example, by first converting one of the bromine atoms to a thiol, the molecule can be anchored to a gold surface. The remaining terminal bromine atom is then available for further chemical modification, allowing for the attachment of other functional molecules.

In the context of nanomaterials, this compound can be used to functionalize nanoparticles, such as silica (B1680970) or gold nanoparticles. This can be achieved by reacting the dibromoalkane with functional groups present on the nanoparticle surface. The long alkyl chain can serve as a spacer, extending a desired functional group away from the nanoparticle surface, which can be important for accessibility in applications like biosensing or catalysis. The bifunctionality also allows for the crosslinking of nanoparticles, leading to the formation of nanoparticle aggregates or networks with interesting collective properties.

Applications of 1,16 Dibromohexadecane in Biological and Biomedical Research

Precursor for Lipid-Modified Nanoparticle Synthesis

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutics, most notably nucleic acids like mRNA and siRNA. The efficacy of these nanoparticles heavily relies on their composition, particularly the cationic or ionizable lipids that facilitate the encapsulation of the genetic material and its subsequent release into target cells. 1,16-Dibromohexadecane serves as a crucial precursor for the synthesis of these specialized lipids.

The synthesis of novel cationic lipids, such as DC-1-16, involves the use of a long alkyl chain to impart the necessary lipophilicity. These lipids are then combined with phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to form cationic liposomes. When mixed with siRNA, these liposomes form lipoplexes of an injectable size, capable of efficient gene knockdown in vitro and in vivo. nih.gov The 16-carbon chain of this compound is integral to the lipid's ability to integrate into the nanoparticle's lipid matrix.

Furthermore, the synthesis of ionizable lipids, such as ALC-0315, a key component in mRNA vaccines, utilizes similar long-chain dihaloalkanes (e.g., 1,6-dibromohexane) as linkers. nih.gov By analogy, this compound can be used to synthesize lipids with extended hydrophobic tails. The process involves reacting the dibromoalkane with a fatty acid and an amine head group. This creates a lipid with a tertiary amine that is neutral at physiological pH but becomes positively charged in the acidic environment of an endosome, triggering the release of the encapsulated therapeutic agent. The long hexadecane (B31444) chain ensures structural stability and promotes fusion with cell membranes.

| Nanoparticle Component | Precursor Compound | Application | Key Feature |

| Cationic Lipid (e.g., DC-1-16) | This compound | siRNA delivery via lipoplexes | Provides lipophilic 16-carbon tail for lipid matrix integration. |

| Ionizable Lipid | This compound (by analogy) | mRNA vaccine delivery | Forms the hydrophobic backbone, ensuring nanoparticle stability. |

Development of Mitochondria-Targeted Compounds for Biological Activity (e.g., Mito-HUs)

Targeting mitochondria, the powerhouses of the cell, is a promising strategy for cancer therapy. Researchers have developed a novel class of mitochondria-targeted hydroxyureas, known as Mito-HUs, which leverage this compound as a linker. nih.govuq.edu.au In this molecular design, the 16-carbon chain of this compound connects a triphenylphosphonium (TPP) cation to a hydroxyurea (B1673989) (HU) moiety.

The TPP cation acts as a mitochondrial targeting signal, accumulating within the organelle due to the highly negative mitochondrial membrane potential. nih.gov The long, hydrophobic hexadecane chain enhances this accumulation. Once delivered to the mitochondria, the HU derivative inhibits oxidative phosphorylation (OXPHOS), a critical energy-producing pathway that some cancer cells rely on for survival. nih.govuq.edu.au

Studies have shown that the length of the alkyl chain is directly related to the compound's efficacy. Mito-HUs with longer chains, such as the one derived from this compound, exhibit more potent inhibition of mitochondrial respiration and stronger antiproliferative effects in tumor cells. uq.edu.au

| Compound Class | Linker Origin | Targeting Moiety | Mechanism of Action |

| Mito-HUs | This compound | Triphenylphosphonium (TPP) | Inhibition of Oxidative Phosphorylation (OXPHOS) |

Synthesis of Antiparasitic Agents

This compound is an ideal scaffold for synthesizing bis-quaternary ammonium (B1175870) compounds (bis-QACs), a class of molecules known for their broad-spectrum antimicrobial and antiparasitic properties. uq.edu.aunih.gov These compounds, often referred to as bolaamphiphiles, feature two cationic head groups connected by a long, hydrophobic alkyl chain. The synthesis involves the quaternization of nitrogen-containing heterocycles (like pyridine) or tertiary amines with this compound.

The resulting molecule possesses an architecture that can disrupt parasitic cell membranes. The cationic heads interact with the negatively charged components of the membrane surface, while the long, lipophilic hexadecane chain inserts into the lipid bilayer, compromising its integrity and leading to cell death. The length of this linker is a critical determinant of biological activity.

Research on similar bis-QACs has demonstrated efficacy against a range of parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov For instance, bis-pyridinium salts have shown significant parasitic reduction in vivo, with activity comparable to the established drug pyrimethamine. nih.gov Similarly, aromatic diamidines linked by alkyl chains exhibit potent activity against intracellular parasites like Leishmania. nih.gov The use of a 16-carbon linker from this compound would produce a highly lipophilic bis-QAC, enhancing its ability to penetrate and disrupt parasitic membranes.

Intermediate in the Synthesis of Compounds with Potential Antioxidant Properties

Oxidative stress is implicated in numerous diseases, driving the search for novel antioxidant compounds. A key challenge is delivering antioxidants to the lipid-rich environments of cell membranes where lipid peroxidation occurs. This compound can be used as a linker to create lipophilic, dimeric antioxidants. By reacting this compound with two molecules of a phenolic antioxidant (like hydroxycinnamic acids), a symmetrical molecule with two active heads and a long lipid-soluble tail is formed. nih.gov

This structural modification enhances the antioxidant's hydrophobicity, allowing it to partition more effectively into cellular membranes and other lipidic environments. This localization improves its ability to scavenge free radicals and inhibit lipid peroxidation directly at the site of oxidative damage. Studies on long-chain alkyl esters of natural phenolic acids, such as caffeic acid and ferulic acid, have confirmed that increasing the length of the alkyl chain enhances their efficacy in lipophilic systems. nih.gov A compound synthesized using a 16-carbon linker would be expected to show a strong affinity for membranes, potentially leading to enhanced and prolonged antioxidant protection.

Investigations into Enzyme Inhibition and Pharmacological Implications

The unique chemical structure of this compound makes it a valuable tool for developing pharmacologically active compounds that function through enzyme inhibition.

As detailed previously, the Mito-HU compounds synthesized using a 16-carbon linker from this compound are potent inhibitors of mitochondrial oxidative phosphorylation. nih.govuq.edu.au This pathway is a complex series of enzymatic reactions, and its inhibition represents a significant pharmacological intervention. The antiproliferative effects of Mito-HUs in cancer cells are a direct consequence of this enzyme inhibition. uq.edu.au

Beyond cancer, this compound has been used to synthesize drugs targeting other critical enzymes and protein complexes. For example, it has been employed as a linker in the creation of novel sodium channel blockers. nih.gov Sodium channels are essential for nerve impulse conduction, and their inhibition is a key mechanism for antiepileptic and local anesthetic drugs. In these synthetic schemes, this compound is used to link two pharmacophore moieties, creating a bivalent ligand that can interact with the channel protein.

The broad antimicrobial activity of bis-QACs derived from this compound also has significant pharmacological implications. These compounds act as biocides against a wide range of bacteria and fungi, suggesting their potential use as antiseptics or disinfectants. nih.gov

| Compound Derived From this compound | Pharmacological Target/Process | Therapeutic Area |

| Mito-HUs | Oxidative Phosphorylation Enzymes | Oncology |

| Bivalent Sodium Channel Blockers | Voltage-gated Sodium Channels | Neurology (Antiepileptics) |

| Bis-Quaternary Ammonium Compounds (bis-QACs) | Bacterial and Fungal Cell Membranes | Infectious Disease (Antimicrobials) |

Analytical Characterization Techniques for 1,16 Dibromohexadecane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis of Alkyl and Bromo-substituted Protons

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In 1,16-dibromohexadecane, the protons are in different environments depending on their proximity to the electronegative bromine atoms. The protons on the carbons directly bonded to bromine (α-protons) are the most deshielded, causing their signal to appear further downfield in the spectrum. The protons on the adjacent carbons (β-protons) are less affected, and the signals for the remaining methylene (B1212753) groups in the long alkyl chain typically overlap in the upfield region.

The characteristic splitting pattern, governed by the n+1 rule, provides further structural confirmation. docbrown.info The signal for the α-protons (Br-CH ₂-) is expected to be a triplet, as they are adjacent to a CH₂ group. The electronegativity of the bromine atom deshields these protons, shifting their resonance to a lower field. pressbooks.pub

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Br-CH ₂-CH₂- | ~3.4 | Triplet |

| Br-CH₂-CH ₂- | ~1.85 | Multiplet |

| -(CH ₂)₁₂- | ~1.2-1.4 | Multiplet/Broad Singlet |

¹³C NMR Spectral Analysis of Carbon Chain

Carbon-13 (¹³C) NMR spectroscopy provides information on the number and type of carbon atoms in a molecule. ceitec.cz Due to the symmetry of this compound, only eight distinct carbon signals are expected in its proton-decoupled spectrum. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronegativity of adjacent atoms. libretexts.orglibretexts.org The carbon atoms directly attached to the bromine atoms (C-1 and C-16) will resonate at the lowest field (highest ppm value). udel.edu The chemical shifts of the other carbon atoms will be further upfield, with those closer to the center of the long alkyl chain having similar chemical shifts. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C16 | ~34 |

| C2, C15 | ~33 |

| C3, C14 | ~29 |

| C4-C13 | ~28-30 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. algimed.com For this compound (C₁₆H₃₂Br₂), the molecular weight is approximately 384.23 g/mol . nist.gov A key characteristic in the mass spectrum of a dibrominated compound is the isotopic pattern resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a distinctive molecular ion (M⁺) cluster with three peaks (M, M+2, M+4) in an approximate 1:2:1 intensity ratio.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. measurlabs.comlibretexts.org Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas by measuring the exact mass to several decimal places. libretexts.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂Br₂ |

| Nominal Mass | 384 u |

| Monoisotopic Mass | 382.0826 u |

| Key Isotopic Peaks (M⁺ Cluster) | m/z ~382, ~384, ~386 |

| Isotopic Peak Ratio | ~1:2:1 |

Chromatographic Methods (e.g., HPLC, GC-MS, Flash Chromatography, Column Chromatography) for Purity Assessment and Isolation

Chromatography is a fundamental separation technique used extensively for both the purification of products and the assessment of their purity. oup.com.au

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. vscht.cz For a relatively non-polar compound like this compound, reversed-phase HPLC is a common method for purity analysis. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds. ijpsr.com GC-MS can be used to assess the purity of this compound and identify any volatile impurities.

Flash and Column Chromatography: These are preparative techniques used to isolate and purify compounds from a reaction mixture. chromedia.org Based on the principle of liquid-solid adsorption chromatography, a solvent system (mobile phase) is chosen to move the components of a mixture through a solid adsorbent (stationary phase, often silica (B1680970) gel) at different rates. For this compound, a non-polar solvent system would typically be employed for elution from a polar stationary phase like silica gel.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For this compound, this analysis verifies that the empirical formula matches the theoretical composition, providing crucial evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₃₂Br₂)

| Element | Atomic Mass (g/mol) | % Composition |

|---|---|---|

| Carbon (C) | 12.01 | 49.99% |

| Hydrogen (H) | 1.008 | 8.39% |

| Bromine (Br) | 79.90 | 41.62% |

Computational Chemistry and Theoretical Studies on 1,16 Dibromohexadecane

Molecular Modeling and Conformational Analysis

Molecular modeling of 1,16-dibromohexadecane focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule consists of a central sixteen-carbon alkane chain capped at both ends by bromine atoms. The flexibility of this chain, due to rotation around the carbon-carbon single bonds, results in a vast landscape of possible conformations.

The most stable conformation for a simple, long-chain alkane is typically the all-trans or zigzag arrangement, where the dihedral angles of the carbon backbone are all 180°. This arrangement minimizes steric hindrance between adjacent methylene (B1212753) groups. However, for a chain as long as sixteen carbons, other conformations, including those with one or more gauche interactions (dihedral angles of ±60°), become thermally accessible. Theoretical studies have shown that for n-alkane chains, the all-trans conformer may not be the most favored energetically once the chain length exceeds 16 carbons, as hairpin-like geometries can become more stable. This places this compound at a critical length where conformational diversity is significant.

The presence of the terminal bromine atoms influences the conformational preferences. The larger size of bromine compared to hydrogen introduces steric and electrostatic factors that can affect the rotation around the C1-C2 and C15-C16 bonds. Molecular mechanics force fields are commonly employed to calculate the potential energy of these different conformations, allowing for the identification of low-energy structures and the barriers to their interconversion.

Table 1: Key Conformational States in this compound

| Conformer | Description | Relative Energy | Impact on Molecular Shape |

| Anti (All-trans) | All C-C-C-C dihedral angles are approximately 180°. | Lowest Energy (Reference) | Extended, linear, zigzag shape. Maximizes end-to-end distance. |

| Gauche | One or more C-C-C-C dihedral angles are approximately ±60°. | Higher Energy | Introduces a "kink" in the chain, leading to a more compact structure. |

| Eclipsed | One or more C-C-C-C dihedral angles are 0°. | Highest Energy (Transition State) | Represents the energy barrier for rotation between staggered (anti and gauche) conformations. |

This table is interactive. Click on the headers to sort.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and chemical reactivity of this compound. These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.

The electronic structure of this compound is characterized by the long, nonpolar polymethylene chain and the polar carbon-bromine (C-Br) bonds at each end. Bromine is significantly more electronegative than carbon, leading to a partial negative charge (δ-) on the bromine atoms and a partial positive charge (δ+) on the adjacent carbon atoms (C1 and C16). This polarization makes the terminal carbons electrophilic, meaning they are susceptible to attack by nucleophiles.

Key reactivity descriptors derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is typically associated with the lone pairs of the bromine atoms.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons. The LUMO is generally localized along the C-Br bonds, specifically the antibonding σ* orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, it would show negative potential around the bromine atoms and positive potential near the terminal carbons, highlighting the sites for electrophilic and nucleophilic attack, respectively.

These calculations confirm that the primary mode of reactivity for this compound is nucleophilic substitution at the terminal carbons, where the bromide ion acts as a good leaving group.

Table 2: Calculated Reactivity Descriptors for Haloalkanes

| Descriptor | Significance | Expected Value/Characteristic for this compound |

| HOMO Energy | Electron-donating ability | Relatively low (high ionization potential), localized on Br atoms. |

| LUMO Energy | Electron-accepting ability | Low, localized on the antibonding σ* orbitals of the C-Br bonds. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A moderate gap, indicating reasonable stability but susceptibility to nucleophilic attack. |

| Partial Charge on C1/C16 | Electrophilicity | Positive (δ+), indicating an electrophilic site. |

| Partial Charge on Br | Nucleophilicity of leaving group | Negative (δ-), indicating polarization of the C-Br bond. |

This table is interactive. You can filter the data by descriptor.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, which is often used as a long lipophilic linker to connect two active pharmacophores, QSAR studies are essential for optimizing properties like potency, permeability, and target specificity.

In a typical QSAR study involving derivatives of this compound, the central C16 chain is a constant feature, while the terminal groups (R) attached via substitution of the bromines are varied. The biological activity of these R-(CH₂)₁₆-R derivatives is then correlated with calculated molecular descriptors.

Key descriptors in QSAR models for such long-chain compounds include:

Hydrophobicity: Often quantified by the logarithm of the octanol-water partition coefficient (logP). The long alkyl chain makes these molecules highly hydrophobic, which strongly influences their ability to cross cell membranes.

Electronic Descriptors: Parameters like Hammett constants (σ) or calculated partial charges on the active groups can describe their electronic influence on binding interactions.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) can quantify the size and shape of the terminal groups, which is critical for fitting into a biological target's binding site.

Topological Indices: These descriptors encode information about molecular size, shape, and branching.

Studies on drugs with double alkyl chains have shown that hydrophobicity is a dominant factor, but the relationship is not always linear. A parabolic relationship is often observed, where activity increases with hydrophobicity up to an optimal point, after which it decreases due to poor solubility or nonspecific binding. QSAR models help identify this optimal chain length or hydrophobicity for a given biological target.

Table 3: Common Descriptors in QSAR Models for this compound Derivatives

| Descriptor Class | Example Descriptor | Property Encoded | Relevance to Derivatives |

| Hydrophobic | logP | Lipophilicity, ability to partition into nonpolar environments. | Crucial for membrane transport and interaction with hydrophobic pockets in proteins. |

| Electronic | Partial Atomic Charges | Electron distribution, ability to form electrostatic or hydrogen bonds. | Governs interactions with polar residues in a binding site. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Defines the size and shape constraints for receptor binding. |

| Topological | Wiener Index | Molecular branching and compactness. | Relates the overall molecular architecture to its activity. |

This interactive table allows filtering by descriptor class.

Simulations of Molecular Interactions in Complex Systems (e.g., Membranes, Polymers)

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can model how this compound or its derivatives interact with complex environments like biological membranes or polymer matrices.

Interactions with Lipid Membranes: The long, sixteen-carbon chain of this compound is structurally similar to the fatty acid tails of phospholipids (B1166683) that make up cell membranes. MD simulations can be used to study the partitioning of this molecule into a lipid bilayer. Simulations of hexadecane (B31444), the parent alkane, show that it readily integrates into the hydrophobic core of the membrane. nih.gov For this compound, simulations would predict a similar behavior, with the C16 chain aligning with the lipid tails. The polar bromine head groups would likely position themselves near the interfacial region of the membrane. Such simulations can provide data on:

The free energy profile of insertion into the membrane.

The preferred orientation and location of the molecule within the bilayer.

The effect of the molecule on membrane properties, such as thickness, fluidity, and lateral pressure profile.

Interactions in Polymer Systems: this compound can be used as a cross-linking agent in the synthesis of polymers. After reacting at both ends, the C16 chain acts as a flexible spacer between polymer chains. MD simulations can model the resulting polymer network to predict its material properties. By representing the polymer and the cross-linker with an appropriate force field, simulations can investigate:

The distribution and conformation of the cross-links within the polymer matrix.

The effect of the cross-linker on the polymer's glass transition temperature (Tg).

Mechanical properties such as the elastic modulus and stress-strain behavior.

The diffusion of small molecules through the cross-linked polymer network.

These simulations are crucial for designing materials with specific thermal and mechanical properties.

Table 4: Parameters from Molecular Dynamics Simulations

| Simulation System | Key Parameters Investigated | Predicted Outcomes |

| Lipid Bilayer | Free energy of partitioning, molecular orientation, order parameters. | Effect on membrane fluidity, location within the bilayer, and permeability changes. |

| Polymer Matrix | Radius of gyration of polymer chains, radial distribution functions, mean squared displacement. | Mechanical properties (e.g., elasticity), glass transition temperature, and diffusion characteristics of the material. |

This is an interactive table. Select a system to see relevant parameters.

Future Research Directions and Potential Innovations

Exploration of Novel Catalytic Systems for 1,16-Dibromohexadecane Transformations

The transformation of this compound into more complex molecules is a cornerstone of its utility. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems to mediate these transformations.

One promising area is the advancement of Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for reacting water-soluble nucleophiles with organic-soluble substrates like this compound. crdeepjournal.org This methodology utilizes a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgutahtech.edu Innovations in PTC could involve the design of novel, highly efficient, and recyclable catalysts. For instance, polymer-supported catalysts could simplify product purification and catalyst recovery, enhancing the green credentials of processes like the Williamson ether synthesis for producing long-chain diethers from this compound. nii.ac.jpfrancis-press.com

Organocatalysis , which uses small organic molecules as catalysts, represents another frontier. While broadly applied in asymmetric synthesis, its application to the nucleophilic substitution of long-chain dihaloalkanes is an area ripe for exploration. Future studies could focus on designing organocatalysts that can activate this compound towards substitution reactions under mild conditions, potentially offering alternatives to metal-based catalysts and expanding the scope of possible transformations.

The table below summarizes potential catalytic systems for future exploration.

| Catalytic System | Potential Transformation of this compound | Advantages and Research Focus |

| Phase-Transfer Catalysis (PTC) | Williamson Ether Synthesis, Cyanation, Azidation, Thiolation | Development of recyclable and polymer-supported catalysts; improving reaction rates and yields in biphasic systems. utahtech.edunii.ac.jp |

| Organocatalysis | Nucleophilic Substitutions, Asymmetric Transformations | Metal-free catalysis, mild reaction conditions, potential for enantioselective synthesis of chiral derivatives. |

| Metal-Complex Catalysis | Cross-Coupling Reactions (e.g., Heck, Suzuki) | Formation of C-C bonds to create complex polymeric or oligomeric structures. rsc.orgecust.edu.cn |

Integration of this compound into Advanced Functional Materials

The unique structure of this compound, with its long, flexible alkyl chain and two reactive ends, makes it an ideal component for creating a variety of advanced functional materials.

A significant area of research is the synthesis of bolaamphiphiles . These are amphiphilic molecules with hydrophilic head groups at both ends of a hydrophobic chain. ohsu.edunih.govrsc.org this compound serves as the hydrophobic spacer, to which various polar head groups can be attached. These molecules can self-assemble in solution to form a range of nanostructures, such as vesicles, tubules, and sheets, with applications in drug delivery, gene therapy, and as models for biological membranes. nih.gov Future work will likely explore the synthesis of novel bolaamphiphiles with tailored head groups to control their self-assembly and functional properties. nih.govrsc.org

The compound is also a key precursor for functional polymers . For instance, it can be used in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives, which are important materials in organic electronics for applications like light-emitting diodes (LEDs) and photovoltaic devices. rsc.orgnih.govrsc.orgdavidlu.net The long alkyl chain of this compound can be incorporated to improve the solubility and processability of these otherwise insoluble conjugated polymers.

Furthermore, there is potential for using this compound as a long, flexible linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.netnih.gov The length and flexibility of the hexadecamethylene chain could lead to MOFs with unique dynamic properties, such as "breathing" effects in response to external stimuli.

| Material Type | Role of this compound | Potential Applications |

| Bolaamphiphiles | Hydrophobic spacer connecting two polar head groups. ohsu.edu | Drug delivery, gene therapy, biomembrane models. nih.gov |

| Functional Polymers | Flexible side chain or main chain component in polymers like PPV. rsc.org | Organic electronics, photovoltaics. nih.govrsc.org |

| Metal-Organic Frameworks (MOFs) | Long, flexible organic linker. nih.gov | Gas storage, separation, catalysis, sensors. researchgate.netnih.gov |

Deepening Understanding of Biological Interactions and Therapeutic Potential of Derivatives

Derivatives of this compound, particularly those containing quaternary ammonium groups, have shown significant potential as biologically active agents. Future research is expected to delve deeper into these interactions and explore their therapeutic applications.

A key area of investigation is the antimicrobial activity of bis-quaternary ammonium salts (bis-QASs) derived from this compound. QASs are known for their ability to disrupt bacterial cell membranes, leading to cell death. researchgate.netnih.gov The structure of these molecules, with two cationic centers separated by a long alkyl chain, is crucial for their activity. nih.govmdpi.com Studies have shown that the length of the alkyl chain significantly influences the antimicrobial efficacy, with longer chains often exhibiting higher activity against both Gram-positive and Gram-negative bacteria. nih.gov Future research could focus on synthesizing a library of bis-QASs with varying head groups to optimize their selectivity and potency against pathogenic microbes, including antibiotic-resistant strains. nih.govresearchgate.net

In addition to antimicrobial properties, bis(pyridinium) bromides and similar derivatives are being investigated for their cytotoxic activity against cancer cells. nih.govsemanticscholar.org The mechanism of action is thought to involve interactions with the cell membrane and induction of apoptosis. Research in this area will likely involve structure-activity relationship studies to design compounds with enhanced cytotoxicity towards cancer cells while minimizing toxicity to healthy cells. nih.govsemanticscholar.org The long hydrophobic chain provided by the this compound backbone is a critical component in these molecules, facilitating their interaction with cellular membranes.

| Derivative Class | Biological Activity | Potential Therapeutic Application | Research Focus |

| Bis-Quaternary Ammonium Salts | Antimicrobial researchgate.netnih.govnih.gov | Disinfectants, Antiseptics, Antibiotics for resistant strains | Optimizing alkyl chain length and head group for selectivity and potency. mdpi.comresearchgate.net |

| Bis(pyridinium) Bromides | Cytotoxic nih.gov | Anticancer agents | Structure-activity relationship studies to enhance cancer cell-specific toxicity. semanticscholar.org |

Sustainable Synthesis and Green Chemistry Approaches for this compound Production